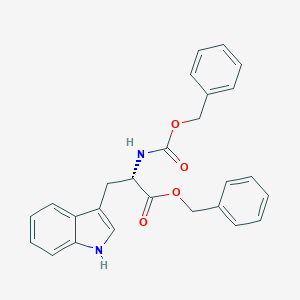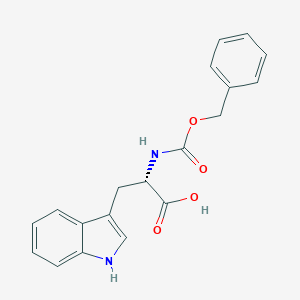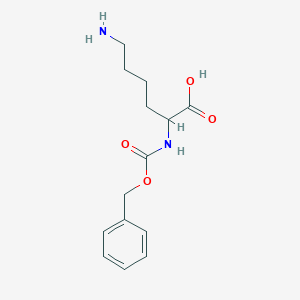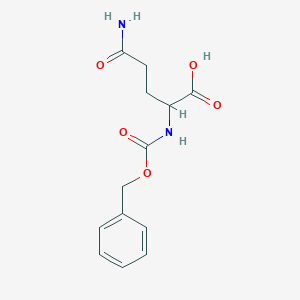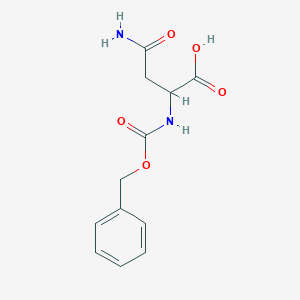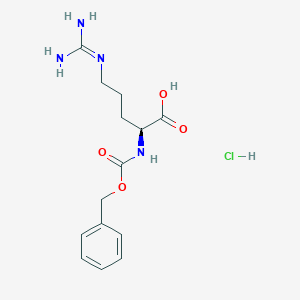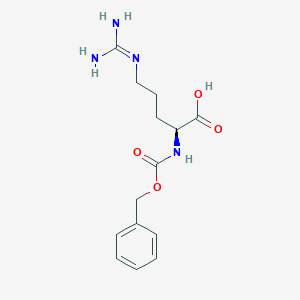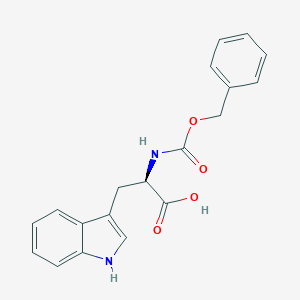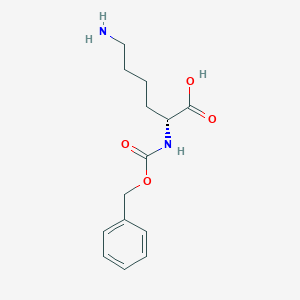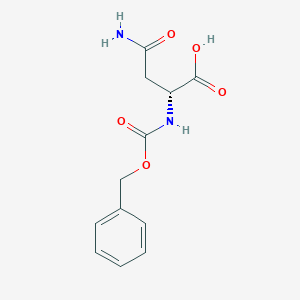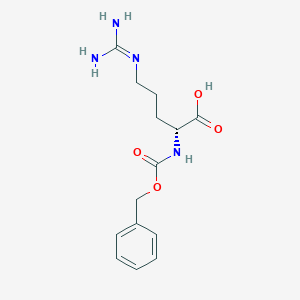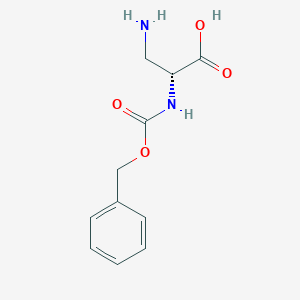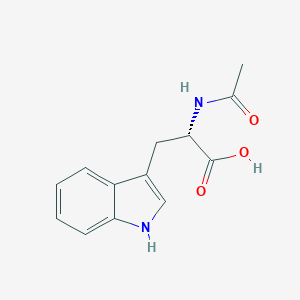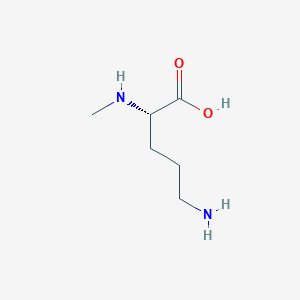
L-Ornithine, N2-methyl-
描述
L-Ornithine, N2-methyl- is a derivative of the amino acid L-ornithine L-ornithine itself is a non-proteinogenic amino acid that plays a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the liver
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Ornithine, N2-methyl- typically involves the methylation of L-ornithine. One common method is the reductive methylation of the amino group at the N2 position. This can be achieved using formaldehyde and a reducing agent such as sodium cyanoborohydride under mild conditions. The reaction is usually carried out in an aqueous solution at a pH of around 7-8 to ensure the amino group remains nucleophilic.
Industrial Production Methods: Industrial production of L-Ornithine, N2-methyl- can be scaled up using microbial fermentation techniques. Genetically engineered strains of bacteria such as Escherichia coli or Corynebacterium glutamicum can be used to produce L-ornithine, which is then chemically modified to introduce the N2-methyl group. This method is advantageous due to its sustainability and cost-effectiveness.
化学反应分析
Types of Reactions: L-Ornithine, N2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its parent amino acid, L-ornithine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of N-substituted derivatives.
科学研究应用
L-Ornithine, N2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular functions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as liver disorders and metabolic diseases.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals.
作用机制
The mechanism of action of L-Ornithine, N2-methyl- involves its participation in the urea cycle, where it helps in the detoxification of ammonia. The N2-methyl group may influence its interaction with enzymes and other molecules, potentially altering its biological activity. The compound is metabolized to L-arginine, which stimulates the release of growth hormone and supports immune function.
相似化合物的比较
L-Ornithine, N2-methyl- can be compared with other similar compounds such as:
L-Arginine: Both are involved in the urea cycle, but L-arginine has a broader range of biological activities.
L-Citrulline: Another intermediate in the urea cycle, L-citrulline is converted to L-arginine and has similar detoxification properties.
N-Methyl-L-arginine: This compound is a methylated derivative of L-arginine and is used as an inhibitor of nitric oxide synthase.
L-Ornithine, N2-methyl- is unique due to its specific methylation at the N2 position, which can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(2S)-5-amino-2-(methylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-8-5(6(9)10)3-2-4-7/h5,8H,2-4,7H2,1H3,(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRWQPFBXDVLAH-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426397 | |
| Record name | L-Ornithine, N2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16748-29-1 | |
| Record name | N2-Methyl-L-ornithine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016748291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Ornithine, N2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-METHYL-L-ORNITHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95YQ110TMJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


